4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
Description
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Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-15(2)24-19(14-16(3)22-24)21-20(25)17-8-10-18(11-9-17)28(26,27)23-12-6-4-5-7-13-23/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUPSXUNSJNCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a benzamide core, an azepane sulfonyl group, and a pyrazole moiety. Its chemical formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its biological properties.
Chemical Structure and Properties
The structure of 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can be represented as follows:
Where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Inhibition of Menin-Mixed Lineage Leukemia Interaction
Research indicates that this compound acts as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction is crucial in various cancer pathways, particularly in certain types of leukemia associated with MLL fusion proteins. Inhibitors targeting this pathway have significant therapeutic implications for treating malignancies linked to MLL fusion proteins.
Anti-inflammatory and Analgesic Properties
Similar compounds have shown varied pharmacological effects, including anti-inflammatory and analgesic properties. This suggests that 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide may also possess these beneficial effects, warranting further investigation into its potential applications in these therapeutic areas.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Preliminary studies suggest effective binding to protein targets involved in oncogenic signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into binding affinities and kinetics.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique features that may confer distinct biological properties to 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | C22H17N3O | Lacks sulfonamide functionality; different pharmacological profile |
| 4-{[4-(Azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-YL]methyl}-N-(2-methoxyethyl)benzamide | C22H32N4O4S | Similar azepane-sulfonamide structure but different substituents affecting activity |
| 5-fluoro-N-methyl-2-[4-[7-[2-Oxo-benzimidazol]methyl]-2,7-diazaspiro]pyrimidin | C23H24F2N6O | Contains a different heterocyclic system; potential differences in biological activity |
Synthesis and Modification
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves several key steps that allow for modifications leading to derivatives with enhanced properties. These synthetic routes are crucial for developing compounds with improved biological activity or altered pharmacokinetic properties.
Scientific Research Applications
Biological Activities
Research indicates that 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide exhibits several promising biological activities:
- Inhibition of Menin-Mixed Lineage Leukemia Interaction : The compound has been studied as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction, which plays a critical role in certain cancer pathways. Such inhibitors are significant for developing therapies targeting leukemia and other malignancies associated with MLL fusion proteins.
- Potential Anti-inflammatory and Analgesic Properties : Similar compounds have shown varied pharmacological effects, including anti-inflammatory and analgesic activities. This suggests that 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide could be explored for further investigation in these therapeutic areas.
Synthetic Routes
The synthesis of this compound typically involves multiple key steps, allowing for modifications that can enhance its biological activity or alter its pharmacokinetic properties. Understanding these synthetic pathways is crucial for developing derivatives with improved efficacy.
Interaction Studies
Understanding how 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide interacts with biological macromolecules is essential for elucidating its mechanism of action. Preliminary studies suggest effective binding to protein targets involved in oncogenic signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry can provide insights into binding affinities and kinetics.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Cancer Research : A study demonstrated that derivatives of similar structures exhibit significant inhibition of specific cancer cell lines, suggesting that 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide may possess comparable effects.
- Antimicrobial Activity : Research into structurally related compounds has shown promising results against various pathogens, indicating potential applications in treating infections .
Comparison with Related Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Compound A | Inhibits MLL | Benzamide core |
| Compound B | Antimicrobial | Pyrazole moiety |
| 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide | Potential anti-inflammatory | Azepane sulfonyl group |
Q & A
Basic Research Questions
Synthetic Optimization Q: What methodologies are recommended for optimizing the multi-step synthesis of 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide? A: The synthesis typically involves sequential sulfonylation and amidation reactions. Key steps include:
- Intermediate purification : Use column chromatography (e.g., silica gel) to isolate intermediates, as demonstrated for pyrazole-carboxamide analogs in .
- Catalyst selection : Palladium/copper-catalyzed coupling (e.g., Sonogashira) for aryl-alkyne bonds, referenced in for structurally similar triazole derivatives.
- Yield improvement : Adjust stoichiometry (e.g., 1.2:1 sulfonyl chloride to amine ratio) and solvent polarity (e.g., DMF for solubility) based on copolymerization strategies in . Post-synthesis, validate purity via HPLC (≥95%) and 1H NMR (e.g., absence of residual solvents) .
Structural Characterization Q: Which analytical techniques are critical for confirming the compound’s structural integrity? A: A combination of spectroscopic and crystallographic methods:
- 1H/13C NMR : Assign peaks for the azepane sulfonyl (δ ~3.2 ppm for CH2 groups) and pyrazole protons (δ ~6.5 ppm for aromatic H), as seen in for pyrazole-acetamide analogs.
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 436.18 (calculated for C22H30N4O3S).
- X-ray crystallography : Resolve stereochemistry, particularly for the isopropyl group (e.g., torsion angles in ). Compare data with PubChem entries for sulfonamide-triazole hybrids ( ) .
Advanced Research Questions
Structure-Activity Relationship (SAR) Analysis Q: How can researchers systematically evaluate the impact of substituents on biological activity? A: Follow this workflow:
- Functional group variation : Synthesize analogs with modified azepane (e.g., cyclohexane) or pyrazole (e.g., 3-trifluoromethyl) groups. highlights triazole substituent effects on binding.
- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization ().
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent bulk/logP with activity (). Prioritize modifications at the sulfonyl group, which influences solubility and target engagement .
Target Identification Strategies Q: What approaches are effective for identifying biological targets of this compound? A: Combine experimental and computational methods:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates (referenced in for similar acetamides).
- Phage display libraries : Screen for peptide targets using the compound as bait.
- Transcriptomic profiling : Compare gene expression changes in treated vs. untreated cells (e.g., RNA-seq in ). Cross-validate hits with STRING database protein interaction networks .
Stability and Degradation Pathways Q: How should researchers assess stability under experimental storage conditions? A: Conduct accelerated stability studies:
- Forced degradation : Expose to heat (40°C), light (UV-Vis), and humidity (75% RH) for 14 days. Monitor via HPLC ( ).
- Degradant identification : Use LC-MS to detect hydrolysis products (e.g., benzamide cleavage). Store lyophilized samples at -20°C in amber vials to minimize sulfonamide bond hydrolysis .
Addressing Data Contradictions Q: How can conflicting reports about this compound’s bioactivity be resolved? A: Standardize protocols across labs:
- Purity verification : Require ≥95% purity (HPLC) and batch-to-batch consistency (NMR).
- Assay conditions : Control pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS) to replicate physiological conditions ().
- Positive controls : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity data. Publish raw datasets (e.g., IC50 curves) for meta-analysis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
